3-(2-Ethylphenyl)thiolan-3-ol 3-(2-Ethylphenyl)thiolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13642672
InChI: InChI=1S/C12H16OS/c1-2-10-5-3-4-6-11(10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3
SMILES: CCC1=CC=CC=C1C2(CCSC2)O
Molecular Formula: C12H16OS
Molecular Weight: 208.32 g/mol

3-(2-Ethylphenyl)thiolan-3-ol

CAS No.:

Cat. No.: VC13642672

Molecular Formula: C12H16OS

Molecular Weight: 208.32 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Ethylphenyl)thiolan-3-ol -

Specification

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
IUPAC Name 3-(2-ethylphenyl)thiolan-3-ol
Standard InChI InChI=1S/C12H16OS/c1-2-10-5-3-4-6-11(10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3
Standard InChI Key HJOKWPGOBRTUBW-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1C2(CCSC2)O
Canonical SMILES CCC1=CC=CC=C1C2(CCSC2)O

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 3-(2-Ethylphenyl)thiolan-3-ol combines a thiolane ring with a hydroxyl group and an ethyl-substituted phenyl group. The thiolane ring introduces sulfur into the cyclic structure, influencing electronic properties and reactivity, while the ethylphenyl group contributes steric bulk and hydrophobic interactions. Key structural parameters include:

PropertyData
Molecular FormulaC12H16OS\text{C}_{12}\text{H}_{16}\text{OS}
Molecular Weight208.32 g/mol
IUPAC Name3-(2-Ethylphenyl)thiolan-3-ol
InChI KeyHJOKWPGOBRTUBW-UHFFFAOYNA-N
Canonical SMILESCCC1=CC=CC=C1C2(CCSC2)O

The hydroxyl group at the 3-position of the thiolane ring enables hydrogen bonding, while the ethylphenyl group enhances lipophilicity. This combination suggests potential solubility in organic solvents and limited aqueous solubility, though experimental data are sparse .

Synthetic Routes and Optimization

Industrial-Scale Considerations

Industrial synthesis would prioritize yield and purity through optimized reaction conditions:

  • Temperature: Moderate temperatures (25–60°C) to balance reaction rate and side-product formation.

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

  • Catalysis: Acid or base catalysts to accelerate substitution or oxidation steps.

Reported yields for similar compounds range from 65–90% , suggesting that analogous efficiencies might be achievable for 3-(2-Ethylphenyl)thiolan-3-ol.

Physicochemical Properties and Analytical Characterization

Spectral Data

Advanced spectroscopic techniques confirm the compound’s structure:

  • NMR Spectroscopy: 1H^1\text{H} NMR would show signals for the ethyl group (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 6.8–7.4 ppm), and hydroxyl proton (δ 2.5–3.5 ppm, broad).

  • FTIR: Peaks at ~3400 cm1^{-1} (O–H stretch), 2900 cm1^{-1} (C–H aliphatic), and 1050 cm1^{-1} (C–S stretch).

  • Mass Spectrometry: Molecular ion peak at m/zm/z 208.32 (M+^+) with fragmentation patterns indicative of thiolane ring cleavage.

Thermal Stability

While specific data are unavailable, the thiolane ring’s inherent stability (decomposition >200°C in analogous compounds ) suggests moderate thermal resistance. The hydroxyl group may lower stability due to potential dehydration at elevated temperatures.

Challenges and Future Directions

Synthesis Limitations

  • Selectivity: Avoiding di-substitution or ring-opening byproducts during hydroxylation.

  • Scalability: Transitioning from lab-scale to industrial production while maintaining cost-efficiency .

Research Gaps

  • Biological Activity: No published data on toxicity, pharmacokinetics, or target interactions.

  • Solubility and Stability: Empirical studies needed to assess environmental and storage conditions .

Alternative Derivatives

Exploring positional isomers (e.g., 3-(4-ethylphenyl)thiolan-3-ol) or varying alkyl chain lengths could optimize properties for specific applications, mirroring strategies used in thienothiophene synthesis .

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